molecular formula C28H40BrN7O4 B1191888 SGC 0946

SGC 0946

Cat. No. B1191888
M. Wt: 618.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Highly potent DOT1L methyltransferase inhibitor (Kd = 0.06 nM, IC50 = 0.3 nM in a radioactive assay);  blocks H3K79 methylation in A431 cells and MCF10A cells. Inactive at 12 histone methyltransferases and DNMT1. Selectively kills cells transformed with the MLL-AF9 fusion oncogene in an in vitro model of leukemia;  lowers levels of MLL target genes HOXA9 and Meis1.

Scientific Research Applications

Collaborative Research and Knowledge Sharing

SGC 0946 is part of the broader Structural Genomics Consortium (SGC) initiative, which is a collaborative effort involving industry and academia. This consortium emphasizes open access to pre-competitive research for drug discovery, offering a shared knowledge resource for the scientific community. The SGC focuses on generating human protein structures and placing them in the public domain, significantly aiding in the research relevant to drug discovery and other biomedical applications (Jones & Chataway, 2021).

Impact on Drug Discovery

The SGC's efforts have been pivotal in accelerating the discovery and development of new treatments for various diseases. For instance, a partnership between the SGC and Myeloma UK has created a comprehensive platform to hasten the discovery of treatments for multiple myeloma, illustrating the potential of such collaborations in early-stage drug discovery (Low, Bountra, & Lee, 2016).

Advancements in Structural Genomics

SGC's work extends to investigating human proteins involved in disease processes. The Oxford node of the SGC has significantly contributed to understanding protein kinases, phosphatases, oxidoreductases, and other metabolic enzymes. Their methodologies in protein expression, crystallization, and X-ray crystallography have been crucial in this endeavor, offering a level of discovery challenging to achieve through other means (Gileadi et al., 2007).

Novel Structural Biology Approaches for Drug Discovery

The SGC is redefining structural biology's role in drug discovery by developing the Target Enabling Package (TEP). This concept bridges the gap between genetic disease linkage and the development of potent compounds, emphasizing systematic approaches to generate necessary protocols and data. This new paradigm shows how 3D structures systematically allow new modes of druggability to be discovered for various targets (Bradley et al., 2017).

Contribution to Open Science Models

The SGC exemplifies the potential and future of open science models in health research and innovation. It challenges traditional roles of public and private institutional actors and explores new ways of extracting value from scientific research (Jones & Chataway, 2021).

properties

Molecular Formula

C28H40BrN7O4

Molecular Weight

618.57

synonyms

1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea

Origin of Product

United States

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